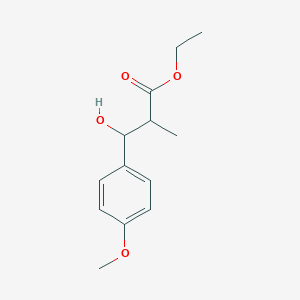

Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoate

Cat. No. B8622585

Key on ui cas rn:

27961-57-5

M. Wt: 238.28 g/mol

InChI Key: OSVOHKIUFXQNNP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04061771

Procedure details

To 36.2 g (0.55 mole) of purified zinc dust is added portionwise a solution of 80 g p-anisaldehyde (0.58 mole) in 80 ml of anhydrous benzene, 20 ml anhydrous ether and 98 g (0.54 mole) of ethyl 2-bromopropionate from a separatory funnel. About 15 ml of this solution is added to the zinc and the flask is warmed until the reaction starts and then heating is removed and allowed to continue exothermally. The addition takes about an hour. The reaction mixture is refluxed for 40 minutes and then cooled in an ice bath and hydrolyzed by the addition of 250 ml of cold 10% sulfuric acid with vigorous stirring. The acid layer is drawn off and the benzene solution is extracted twice with 63 ml of 5% sulfuric acid followed by 30 ml of 10% sodium carbonate solution, then with 3 × 30 ml of 5% sulfuric acid, and finally with 2 × 30 ml of water. The combined acid solution is extracted with 2 × 100 ml of ether and the combined ether and benzene solution is washed with 2 × 50 ml of saturated sodium chloride, then it is dried over sodium sulfate for 11/2 hours and filtered. Most of the solvent is removed on an evaporator. The rest is distilled under vacuum to obtain ethyl β-(p-methoxyphenyl)-β-hydroxy-α-methylpropionate.

[Compound]

Name

solution

Quantity

15 mL

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.Br[CH:12]([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C1C=CC=CC=1.CCOCC.[Zn]>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:1]([OH:10])[CH:12]([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:3][CH:4]=1

|

Inputs

Step One

[Compound]

|

Name

|

solution

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Two

|

Name

|

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C=C1)OC)=O

|

|

Name

|

|

|

Quantity

|

98 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C(=O)OCC)C

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

|

Name

|

|

|

Quantity

|

36.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the flask is warmed until the reaction starts

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

takes about an hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is refluxed for 40 minutes

|

|

Duration

|

40 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath and hydrolyzed by the addition of 250 ml of cold 10% sulfuric acid with vigorous stirring

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the benzene solution is extracted twice with 63 ml of 5% sulfuric acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined acid solution is extracted with 2 × 100 ml of ether

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined ether and benzene solution is washed with 2 × 50 ml of saturated sodium chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

it is dried over sodium sulfate for 11/2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Most of the solvent is removed on an evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The rest is distilled under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C(C(C(=O)OCC)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |